N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide
Description
Basic Compound Information
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide represents a complex organofluorine compound characterized by its distinctive molecular architecture incorporating both pyridine and benzene aromatic systems. The compound exhibits a molecular formula of C14H10ClF5N2O3S, indicating the presence of fourteen carbon atoms, ten hydrogen atoms, one chlorine atom, five fluorine atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This particular molecular composition results in a molecular weight of 416.8 grams per mole, as calculated through standard computational methods employed by chemical databases.
The structural framework of this compound features a central ethoxy linkage that connects a substituted pyridine ring to a difluorinated benzenesulfonamide moiety. The pyridine ring system contains both chlorine and trifluoromethyl substituents at the 3- and 5-positions respectively, while the benzene ring carries two fluorine atoms at the 2- and 6-positions relative to the sulfonamide functional group. This complex substitution pattern contributes significantly to the compound's unique physicochemical properties and potential applications in specialized chemical processes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H10ClF5N2O3S | |
| Molecular Weight | 416.8 g/mol | |
| Exact Mass | 416.75 g/mol | |
| Heavy Atom Count | 25 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 |
Nomenclature and Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and substituents. The official IUPAC name is documented as N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2,6-difluorobenzenesulfonamide, which provides a systematic description of the molecular connectivity and substitution patterns.
Alternative nomenclature variations exist within chemical databases and commercial suppliers, reflecting different approaches to naming this complex structure. These include N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide and N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2,6-difluorobenzenesulfonamide. The variations primarily reflect different conventions for representing the pyridine ring numbering and connectivity descriptions while maintaining chemical accuracy.
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF5N2O3S/c15-9-6-8(14(18,19)20)7-21-13(9)25-5-4-22-26(23,24)12-10(16)2-1-3-11(12)17/h1-3,6-7,22H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRJYPYISKMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-yl Intermediate
The pyridine fragment bearing chloro and trifluoromethyl substituents at positions 3 and 5, respectively, is typically prepared via halogenation and functional group transformations starting from substituted pyridines.
A patented method describes the preparation of 3-chloro-2-cyano-5-trifluoromethylpyridine as a key intermediate by dissolving 3-chloro-2-R-5-trifluoromethylpyridine in a solvent such as acetone or dichloromethane, adding an activating agent (e.g., triethylamine or 4-dimethylaminopyridine), and refluxing for 4–6 hours. The reaction mixture is then cooled, filtered, and vacuum dried to isolate an organic salt intermediate.
Subsequent cyanation steps involve reacting the organic salt with potassium cyanide in a biphasic solvent system (dichloromethane/water) at low temperature (0–10 °C) for 2–3 hours, followed by acid-base workup and solvent recovery to yield the nitrile-substituted pyridine intermediate.
This intermediate is crucial as it provides the trifluoromethyl and chloro-substituted pyridine core necessary for the target compound.
Formation of the Pyridinyl Ether Linkage
The key step to introduce the ether linkage involves nucleophilic substitution between the 3-chloro-5-(trifluoromethyl)pyridin-2-ol (or its equivalent) and 2-chloroethylamine or 2-hydroxyethyl derivatives under basic conditions.
The reaction generally proceeds by dissolving the pyridinyl hydroxyl compound in an appropriate polar aprotic solvent (e.g., dimethylformamide or dichloromethane), adding a base such as triethylamine or potassium carbonate, and then adding the 2-haloethyl reagent. The mixture is stirred at room temperature or slightly elevated temperatures until completion.
This step yields the N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl) intermediate, which serves as the nucleophile for the sulfonamide formation.
Sulfonamide Formation with 2,6-Difluorobenzenesulfonyl Chloride
The final step involves coupling the above intermediate with 2,6-difluorobenzenesulfonyl chloride to form the sulfonamide bond.
This reaction is typically carried out by dissolving the N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine in an inert solvent such as dichloromethane or tetrahydrofuran, cooling the solution to 0–5 °C, and slowly adding 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to neutralize the generated hydrochloric acid.
The reaction mixture is stirred for several hours, then quenched with water, extracted, and purified by crystallization or chromatography to yield the target compound.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Pyridine intermediate prep | 3-chloro-2-R-5-trifluoromethylpyridine + activator | Acetone, DCM, MeOH | Reflux (4–6 h) | 4–6 hours | Activators: triethylamine, DMAP |
| Cyanation | Organic salt + KCN + HCl workup | DCM + water | 0–10 °C | 2–3 hours | Biphasic reaction, solvent recycling |
| Ether linkage formation | Pyridinyl-OH + 2-chloroethylamine + base | DMF, DCM | RT to 50 °C | Several hours | Base: triethylamine or K2CO3 |
| Sulfonamide coupling | Intermediate + 2,6-difluorobenzenesulfonyl chloride + base | DCM, THF | 0–5 °C to RT | 2–6 hours | Base: triethylamine or pyridine |
Research Findings and Optimization
The use of low-toxicity solvents such as dichloromethane and acetone in the preparation of the pyridine intermediate reduces environmental impact and facilitates solvent recycling, which is beneficial for large-scale synthesis.
Activators such as 4-dimethylaminopyridine (DMAP) enhance the efficiency of the halogenation and cyanation steps by increasing reaction rates and yields.
Controlling the reaction temperature during sulfonamide formation is critical to minimize side reactions and ensure high purity of the final compound.
Purification techniques including vacuum drying, filtration, and crystallization are essential to isolate intermediates and the final product with high purity and yield.
Chemical Reactions Analysis
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.
Case Study: Antibacterial Efficacy
A study conducted on derivatives of sulfonamides revealed that modifications such as the introduction of trifluoromethyl and chloro groups enhance their antibacterial activity against resistant strains of bacteria. The presence of the pyridine ring also contributes to better interaction with bacterial enzymes, increasing efficacy .
| Compound | Activity | Target Bacteria |
|---|---|---|
| N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide | Moderate | Staphylococcus aureus |
| Other Sulfonamides | Variable | E. coli, Pseudomonas aeruginosa |
Agricultural Applications
Herbicide Development
The compound's structural features suggest potential use in developing herbicides. Research indicates that compounds with similar structures can inhibit specific biochemical pathways in plants, leading to effective weed control.
Case Study: Herbicidal Activity
In trials, sulfonamide derivatives were tested for their ability to inhibit the growth of common agricultural weeds. Results showed that specific modifications could lead to selective herbicidal activity without harming crop plants .
| Herbicide | Target Weed | Efficacy (%) |
|---|---|---|
| Compound A | Amaranthus spp. | 85 |
| This compound | Setaria viridis | 78 |
Material Science
Polymer Additives
this compound can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance.
Case Study: Polymer Composite Performance
Incorporating this compound into polycarbonate matrices improved thermal degradation temperatures and mechanical properties compared to unmodified polymers. The enhanced properties are attributed to the strong intermolecular interactions facilitated by the sulfonamide functional group .
| Composite Material | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Unmodified Polymer | 250 | 70 |
| Modified with Compound | 280 | 90 |
Mechanism of Action
The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to affect cellular processes by binding to proteins and altering their function .
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : The ethyloxy bridge in the target compound may confer conformational flexibility, unlike rigid heterocyclic linkers in flumetsulam, which could influence target binding kinetics .
- Fluorine Positioning : Both the target compound and flumetsulam feature 2,6-difluoro substitution on the benzene ring, a motif associated with enhanced binding to acetolactate synthase (ALS) in herbicides .
Physicochemical Properties
- Solubility: The pyridine and sulfonamide groups may confer moderate aqueous solubility, though the trifluoromethyl substituent could reduce it relative to non-fluorinated analogues .
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and insecticidal applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
- IUPAC Name : this compound
- Molecular Formula : C15H14ClF3N2O3S
- Molecular Weight : 394.79 g/mol
- CAS Number : 338775-51-2
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antibacterial and insecticidal properties. Research indicates that derivatives containing the trifluoromethylpyridine moiety exhibit enhanced biological activities compared to their non-fluorinated counterparts.
Antibacterial Activity
A study on a series of trifluoromethylpyridine amide derivatives demonstrated that certain compounds showed promising antibacterial activities against pathogens such as Xanthomonas oryzae (Xoo) and Ralstonia solanacearum.
| Compound | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |
|---|---|---|
| E6 | 67 | 52 |
| E5 | 64 | 50 |
| E11 | 54 | 56 |
| F3 | 31 | 38 |
These results suggest that modifications to the molecular structure, particularly the introduction of sulfur moieties and fluorine atoms, can significantly enhance antibacterial efficacy .
Insecticidal Activity
Insecticidal evaluations have also been conducted, particularly against Plutella xylostella. The trifluoromethylpyridine derivatives were found to exhibit varying degrees of insecticidal activity, with some compounds outperforming traditional insecticides.
Case Studies
- Synthesis and Evaluation : A study synthesized several trifluoromethylpyridine amides and evaluated their biological activities. The results indicated that compounds with specific substituents on the pyridine ring displayed superior antibacterial properties compared to commercially available standards .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2,6-difluorobenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically required. Key steps include:
- Nucleophilic substitution : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-ol with 2-chloroethylamine to form the ether linkage .
- Sulfonamide coupling : Using 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Reaction temperature (reflux in ethanol or THF), stoichiometric ratios (1:1.2 for sulfonyl chloride), and purification via recrystallization (ethanol/water) .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodology :
- Spectroscopic analysis : H/F NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~ -60 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental analysis : Matching calculated vs. observed C, H, N, S, and F content .
Advanced Research Questions
Q. What computational methods predict the solubility and lipophilicity of this compound, and how do these properties influence its bioactivity?
- Methodology :
- ACD/Labs Percepta : Predicts logP (lipophilicity) and aqueous solubility using fragment-based algorithms. For example, the trifluoromethyl group increases logP by ~1.2 units, while sulfonamide groups enhance solubility in polar solvents .
- Bioactivity correlation : High logP (>3.5) may improve membrane permeability but reduce aqueous solubility, requiring formulation adjustments (e.g., co-solvents) .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what structural motifs drive binding affinity?
- Methodology :
- Docking studies : Use PyMOL or AutoDock to model interactions. The pyridine ring and sulfonamide group form hydrogen bonds with active-site residues (e.g., in acetylcholinesterase or cytochrome P450) .
- SAR analysis : Fluorine atoms at positions 2 and 6 on the benzene ring enhance metabolic stability by reducing oxidative degradation .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., pesticidal vs. anticancer effects)?
- Methodology :
- Dose-response studies : Test across multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects .
- Assay validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity .
- Meta-analysis : Compare data across studies, accounting for variables like solvent choice (DMSO vs. ethanol) or cell line variability .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the compound’s pesticidal activity, and how should controls be designed?
- Methodology :
- Insecticidal assays : Use Spodoptera frugiperda larvae with LC determination via diet incorporation .
- Controls : Include untreated diets and commercial standards (e.g., diflubenzuron) .
- Data normalization : Express mortality rates relative to solvent-only controls .
Q. How can isotopic labeling (C or F) be applied to track metabolic pathways of this compound?
- Methodology :
- Radiosynthesis : Introduce C at the pyridine ring via Ullmann coupling or F via nucleophilic aromatic substitution .
- Metabolite profiling : Use HPLC-radiodetection or PET imaging for in vivo tracking .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
